Bis(propionyloxy)cadmium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

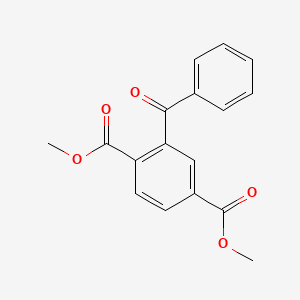

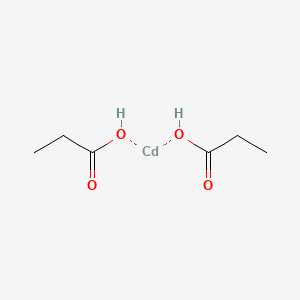

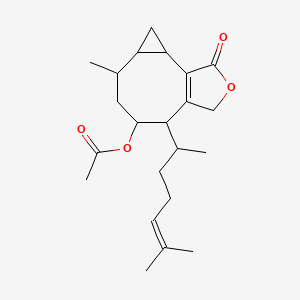

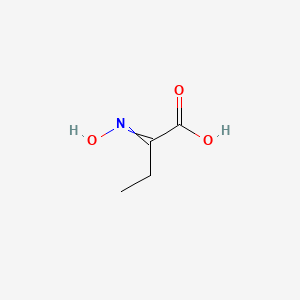

Cadmium propionate is a chemical compound consisting of cadmium and propionic acid. It is represented by the chemical formula Cd(C₂H₅COO)₂. This compound is part of the broader category of cadmium carboxylates, which are known for their applications in various fields, including materials science and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cadmium propionate can be synthesized through a reaction between cadmium oxide and propionic acid. The typical procedure involves dissolving cadmium oxide in propionic acid under controlled conditions. For instance, 1.036 grams of cadmium oxide (8.07 mmol) is mixed with 10 milliliters of propionic acid and heated at 70°C for one hour under an inert atmosphere such as argon .

Industrial Production Methods

Industrial production of cadmium propionate follows similar principles but on a larger scale. The process involves precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of inert atmospheres and controlled heating is crucial to prevent unwanted side reactions and degradation of the product.

Chemical Reactions Analysis

Types of Reactions

Cadmium propionate undergoes various chemical reactions, including:

Oxidation: Cadmium propionate can be oxidized to form cadmium oxide and other by-products.

Reduction: It can be reduced under specific conditions to yield elemental cadmium.

Substitution: The propionate groups can be substituted with other ligands in the presence of suitable reagents.

Common Reagents and Conditions

Oxidation: Typically involves oxygen or other oxidizing agents at elevated temperatures.

Reduction: Requires reducing agents such as hydrogen gas or hydrides.

Substitution: Involves nucleophiles that can replace the propionate groups under controlled conditions.

Major Products

Oxidation: Cadmium oxide (CdO)

Reduction: Elemental cadmium (Cd)

Substitution: Various cadmium complexes depending on the substituting ligand

Scientific Research Applications

Cadmium propionate has several applications in scientific research:

Chemistry: Used as a precursor for the synthesis of cadmium-based materials, including nanoparticles and thin films.

Biology: Studied for its effects on biological systems, particularly in understanding cadmium toxicity and its impact on cellular processes.

Medicine: Investigated for its potential use in targeted drug delivery systems and as a contrast agent in imaging techniques.

Industry: Utilized in the production of cadmium-containing pigments, coatings, and stabilizers for plastics.

Mechanism of Action

The mechanism of action of cadmium propionate involves its interaction with cellular components. Cadmium ions can disrupt cellular processes by binding to proteins and enzymes, leading to oxidative stress and interference with cellular signaling pathways. Key molecular targets include:

Mitochondria: Disruption of mitochondrial function leading to apoptosis.

DNA: Induction of DNA damage and interference with repair mechanisms.

Signaling Pathways: Modulation of pathways such as Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB).

Comparison with Similar Compounds

Cadmium propionate can be compared with other cadmium carboxylates such as cadmium acetate, cadmium butyrate, and cadmium formate. While these compounds share similar chemical properties, cadmium propionate is unique in its specific applications and reactivity due to the propionate ligand. The presence of the propionate group influences its solubility, stability, and interaction with other chemicals.

Similar Compounds

- Cadmium acetate (Cd(C₂H₃O₂)₂)

- Cadmium butyrate (Cd(C₄H₇O₂)₂)

- Cadmium formate (Cd(HCOO)₂)

Cadmium propionate stands out due to its specific ligand structure, which imparts unique properties and applications in various fields.

Properties

Molecular Formula |

C6H12CdO4 |

|---|---|

Molecular Weight |

260.57 g/mol |

IUPAC Name |

cadmium;propanoic acid |

InChI |

InChI=1S/2C3H6O2.Cd/c2*1-2-3(4)5;/h2*2H2,1H3,(H,4,5); |

InChI Key |

JFWPNBXTBLWLTE-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)O.CCC(=O)O.[Cd] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3,4-Diacetyloxy-6-[[12-[[4,5-diacetyloxy-6-(acetyloxymethyl)-3-hydroxyoxan-2-yl]methyl]-1-hydroxy-5-methyl-4,6,8,11,13-pentaoxahexacyclo[7.5.0.02,14.03,7.03,14.07,12]tetradecan-2-yl]methyl]-5-hydroxyoxan-2-yl]methyl acetate](/img/structure/B13812914.png)

![3-chloro-N-[4-(dipropylsulfamoyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B13812982.png)

![3-{[(1S)-1-Carboxyethyl]amino}benzoic acid](/img/structure/B13812984.png)